An In-depth Technical Guide to 2-Fluoro-5-iodo-4-methylphenol: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide to 2-Fluoro-5-iodo-4-methylphenol: A Versatile Building Block for Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-Fluoro-5-iodo-4-methylphenol, a halogenated aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and drug development. We will delve into its chemical structure, molecular properties, a proposed synthetic pathway, and its prospective applications, offering field-proven insights for researchers and scientists.
Core Molecular Identity and Physicochemical Properties
2-Fluoro-5-iodo-4-methylphenol (CAS RN: 1823935-35-8) is a substituted phenol featuring a unique combination of functional groups that make it an attractive scaffold for synthetic elaboration.[1][2] The presence of a fluorine atom, an iodine atom, a methyl group, and a hydroxyl group on a benzene ring provides multiple points for chemical modification and allows for the fine-tuning of steric and electronic properties.
The chemical structure is defined by the IUPAC name 2-Fluoro-5-iodo-4-methylphenol. Its molecular formula is C₇H₆FIO, and it has a molecular weight of approximately 252.02 g/mol .[1]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source(s) |
| CAS Number | 1823935-35-8 | [1][2][3] |
| Molecular Formula | C₇H₆FIO | [1] |
| Molecular Weight | 252.02 g/mol | [1] |
| SMILES | OC1=CC(I)=C(C)C=C1F | [1] |
| InChI Key | UVKBUKLWURIRCD-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |
| Computed logP | 2.44 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Physical Form | Solid, semi-solid, or liquid | [2] |
| Storage Conditions | Sealed in dry, 2-8°C, keep in dark place | [1][2] |
Strategic Synthesis: A Proposed Experimental Protocol
The core of this strategy involves the direct iodination of the activated phenol ring. The hydroxyl and methyl groups are ortho-, para-directing activators, while the fluorine atom is a deactivating ortho-, para-director. The position ortho to the hydroxyl group and meta to the methyl group is sterically unhindered and electronically favorable for iodination.
Causality Behind Experimental Choices:
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Starting Material: 2-Fluoro-4-methylphenol is selected due to its commercial availability and the correct substitution pattern to direct the incoming electrophile to the desired position.
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Iodinating Agent: A combination of an iodine source (e.g., molecular iodine, I₂) and a mild base (e.g., sodium bicarbonate, NaHCO₃) is proposed. The base neutralizes the hydroiodic acid (HI) byproduct, preventing side reactions and driving the equilibrium towards the product. This method is effective for activated aromatic rings like phenols.
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Solvent System: A mixture of an organic solvent like methanol or acetonitrile with water is often used to dissolve both the organic substrate and the inorganic reagents, creating a homogenous reaction environment.
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Work-up: The reaction is quenched with a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove any unreacted iodine. An extractive work-up with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) isolates the product from the aqueous phase.
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Purification: Column chromatography is the standard and most effective method for purifying the final product to the high degree (>97%) required for subsequent applications in drug development.[2]
Step-by-Step Proposed Synthesis Protocol:
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Reaction Setup: To a solution of 2-Fluoro-4-methylphenol (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add sodium bicarbonate (1.5 eq). Stir the mixture at room temperature until all solids have dissolved.
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Iodination: Slowly add a solution of iodine (1.1 eq) in methanol dropwise to the reaction mixture over 30 minutes.
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Upon completion, cool the mixture in an ice bath and quench by adding a 10% aqueous solution of sodium thiosulfate until the dark color of iodine disappears.
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Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Fluoro-5-iodo-4-methylphenol.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 2-Fluoro-5-iodo-4-methylphenol.
Role in Drug Discovery and Development
The true value of 2-Fluoro-5-iodo-4-methylphenol lies in its potential as a versatile building block for creating more complex molecules for biological screening. The strategic placement of its functional groups makes it an ideal starting material for generating libraries of novel compounds.
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Fluorine Moiety: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5] The C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the half-life of a drug candidate.
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Iodine Moiety: The iodine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. It serves as a superior leaving group compared to bromine or chlorine in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile and predictable introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at the 5-position.
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Phenolic Hydroxyl Group: The hydroxyl group can be used as a hydrogen bond donor/acceptor in interactions with biological targets. It also provides a site for etherification or esterification to further modify the molecule's properties or to attach it to other scaffolds.
Logical Relationship for Compound Library Generation
The molecule serves as a central scaffold from which diverse chemical entities can be synthesized. This is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of chemical space around a core structure to identify potent and selective drug candidates.
Caption: Utility of the title compound as a scaffold for generating diverse compound libraries.
Predicted Spectroscopic Data for Structural Verification
For a researcher who has synthesized this compound, structural verification is paramount. While experimental spectra are not publicly available, we can predict the key features based on the known effects of the substituents.
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¹H NMR: One would expect to see two singlets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. A singlet for the methyl group protons would appear upfield (approx. 2.0-2.5 ppm), and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be concentration-dependent.
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¹³C NMR: The spectrum should display seven distinct carbon signals. The carbons attached to the electronegative F, O, and I atoms will have characteristic chemical shifts. The carbon bearing the iodine atom would be shifted significantly upfield compared to a non-substituted carbon.
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¹⁹F NMR: A single resonance would be observed, with its chemical shift influenced by the ortho-hydroxyl and meta-iodo substituents.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z ≈ 252. A characteristic isotopic pattern would confirm the presence of a single iodine atom.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken.
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Hazards: The compound is expected to be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.
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Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
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Storage: Store in a tightly sealed container in a dry, well-ventilated place at 2-8°C, protected from light.
Conclusion
2-Fluoro-5-iodo-4-methylphenol represents a strategically designed chemical building block with high potential for application in drug discovery and medicinal chemistry. Its unique combination of fluoro- and iodo-substituents provides a dual advantage: the fluorine atom for modulating pharmacokinetic properties and the iodine atom as a versatile handle for constructing complex molecular architectures through cross-coupling reactions. This guide provides a foundational understanding of its properties, a logical synthetic approach, and a clear rationale for its use, empowering researchers to leverage this compound in the development of next-generation therapeutics.
References
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PubChem. 2-Fluoro-4-methylphenol. National Institutes of Health. Available from: [Link]
- Google Patents. Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
